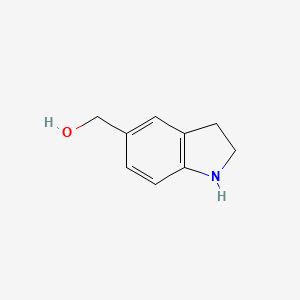

Indolin-5-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-5-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,10-11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEBWUHOCSNDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Indolin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Indolin-5-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic approach to its synthesis involves a two-step reduction process, starting from a readily available indole precursor. This document will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and outline the analytical techniques for the comprehensive characterization of the final product.

Introduction: The Significance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its saturated heterocyclic nature imparts a three-dimensional geometry that is often crucial for effective interaction with biological targets. The substituent at the 5-position of the indoline ring offers a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of a diverse array of potential therapeutic agents.

A Strategic Two-Step Synthesis

The most logical and efficient pathway to this compound involves a sequential reduction strategy, starting from the more readily accessible and aromatic indole framework. This approach is divided into two key transformations:

-

Reduction of the Carbonyl Group: The synthesis commences with the reduction of an appropriate indole-5-carbonyl precursor, such as indole-5-carbaldehyde or a derivative of indole-5-carboxylic acid, to the corresponding alcohol, (1H-indol-5-yl)methanol.

-

Reduction of the Indole Ring: The subsequent and crucial step is the selective reduction of the pyrrole ring of the indole nucleus to afford the desired indoline structure.

This two-step approach is advantageous as it allows for the use of commercially available starting materials and employs well-established and reliable reduction methodologies.

Part 1: Synthesis of the Precursor - (1H-indol-5-yl)methanol

The initial step focuses on the generation of the intermediate alcohol, (1H-indol-5-yl)methanol. This can be efficiently achieved through the reduction of indole-5-carbaldehyde.

Reaction Scheme: Reduction of Indole-5-carbaldehyde

Caption: Reduction of indole-5-carbaldehyde to (1H-indol-5-yl)methanol.

Causality Behind Experimental Choices

The choice of sodium borohydride (NaBH₄) in methanol is a deliberate and strategic one for this transformation.

-

Chemoselectivity: Sodium borohydride is a mild reducing agent, which is highly selective for the reduction of aldehydes and ketones over other functional groups that might be present in more complex indole derivatives. This selectivity is crucial to prevent unwanted side reactions.

-

Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for harsh conditions that could lead to the degradation of the sensitive indole ring.

-

Workup: The workup procedure is straightforward, involving a simple quenching of the excess reagent and extraction of the product.

Detailed Experimental Protocol: Synthesis of (1H-indol-5-yl)methanol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-5-carbaldehyde (1.0 eq.) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford (1H-indol-5-yl)methanol as a solid.

Part 2: Synthesis of the Final Product - this compound

The second and final stage of the synthesis involves the reduction of the indole ring of (1H-indol-5-yl)methanol to the corresponding indoline.

Reaction Scheme: Catalytic Hydrogenation of (1H-indol-5-yl)methanol

Caption: Catalytic hydrogenation of (1H-indol-5-yl)methanol to this compound.

Causality Behind Experimental Choices

The catalytic hydrogenation of unprotected indoles to indolines is a well-established and environmentally benign method.[1]

-

Catalyst: Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of aromatic systems, including the pyrrole ring of indoles.

-

Acidic Conditions: The presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is crucial for the activation of the indole ring towards reduction. Protonation at the C3 position disrupts the aromaticity of the pyrrole ring, facilitating hydrogenation.[1]

-

Solvent: Water is an excellent and green solvent for this reaction, especially when an acid co-catalyst is used.[1]

-

Clean Reaction: This method avoids the use of stoichiometric and often toxic reducing agents, with hydrogen gas being the only reagent and water being the only byproduct.

Detailed Experimental Protocol: Synthesis of this compound

-

Charging the Reactor: To a high-pressure reactor, add (1H-indol-5-yl)methanol (1.0 eq.), 10% Platinum on carbon (10 mol%), and p-toluenesulfonic acid (1.0 eq.) in water.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Filtration: After the reaction is complete, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralization and Extraction: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Part 3: Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Data Presentation: Expected Analytical Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, two sets of triplets for the -CH₂-CH₂- protons of the indoline ring, a singlet for the -CH₂OH protons, and a broad singlet for the -NH proton. The aromatic signals will be in the range of 6.5-7.2 ppm, and the aliphatic protons will be in the range of 3.0-4.0 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, the two aliphatic carbons of the indoline ring, and the carbon of the hydroxymethyl group. |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N stretch. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁NO, MW: 149.19 g/mol ). |

| Appearance | Expected to be an off-white to pale yellow solid. |

Self-Validating System in Protocols

The provided protocols are designed to be self-validating through in-process monitoring.

-

TLC Analysis: At each stage, TLC is used to monitor the disappearance of the starting material and the appearance of the product. This provides a real-time assessment of the reaction's progress and completion.

-

Spectroscopic Confirmation: The final product's identity is unequivocally confirmed by a suite of spectroscopic methods. The data obtained should be consistent with the expected structure of this compound. Any significant deviation would indicate the presence of impurities or an incorrect product, prompting further investigation and purification.

Visualization of the Workflow

The overall synthetic and analytical workflow can be visualized as follows:

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound, a key intermediate in drug discovery. The described protocols, grounded in established chemical principles, offer a reliable pathway for researchers and scientists. The comprehensive characterization methods detailed herein ensure the identity and purity of the final product, upholding the principles of scientific integrity and providing a solid foundation for its use in further synthetic endeavors.

References

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]

-

Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. Available at: [Link]

- Certificate of Analysis - (1H-Indol-5-yl)methanol. Available at: a Certificate of Analysis for this compound would be provided by the supplier.

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. Available at: [Link]

-

(1H-indol-5-yl)methanol | C9H9NO | CID 2773458 - PubChem. Available at: [Link]

Sources

A Technical Guide to Indolin-5-ylmethanol (CAS 1314932-69-8): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: Indolin-5-ylmethanol is a functionalized heterocyclic compound built upon the privileged indoline scaffold. As a commercially available building block, it offers significant utility in medicinal chemistry and drug discovery programs. Its bifunctional nature—possessing both a reactive secondary amine and a primary alcohol—provides versatile handles for chemical modification and library synthesis. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, details its potential reactivity, and explores its applications as a scaffold for developing novel therapeutics. Safety protocols and a workflow for structural verification are also presented to support researchers in its effective and safe utilization.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline (2,3-dihydro-1H-indole) core is a cornerstone in the design of therapeutic agents.[1] Its rigid, bicyclic structure is present in numerous natural products and has been successfully incorporated into a wide array of clinically significant drugs.[2] Unlike its aromatic counterpart, indole, the saturated pyrrolidine ring of indoline imparts a three-dimensional character that can be crucial for achieving specific and high-affinity interactions with biological targets.[3]

The structural versatility of the indoline scaffold has led to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[4][5] this compound, by presenting functional groups at the 5-position, serves as a key intermediate for elaborating upon this proven pharmacophore, enabling researchers to explore chemical space and optimize drug-like properties.

Caption: The structure of this compound highlighting its key functional groups.

Physicochemical and Spectroscopic Properties

This compound is commercially available as a research chemical, typically as a solid with high purity.[6][7] A summary of its core properties is provided below.

| Property | Value | Reference |

| CAS Number | 1314932-69-8 | [6][7] |

| Molecular Formula | C₉H₁₁NO | [6][7] |

| Molecular Weight | 149.19 g/mol | [6][7] |

| Purity | ≥95% - ≥98% | [6][7] |

| Storage | Store in a cool, dry, sealed place, often recommended at 2-8°C. | [6][8] |

Structural Elucidation and Quality Control

Confirming the identity and purity of starting materials is a foundational principle of trustworthy research. While suppliers may provide a Certificate of Analysis, independent verification is often warranted.[7][8] A standard workflow for this validation involves a combination of chromatographic and spectroscopic techniques.

Caption: A standard workflow for the structural and purity validation of a chemical sample.

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (three, likely in the δ 6.5-7.5 ppm range), two aliphatic methylene groups of the pyrrolidine ring (two triplets, δ 2.5-3.5 ppm), the benzylic methylene protons of the alcohol (a singlet, δ ~4.5 ppm), a broad singlet for the N-H proton, and a signal for the O-H proton.

-

¹³C NMR: The carbon spectrum should display nine signals: four for the aliphatic carbons (two -CH₂- from the ring and one -CH₂OH) and five for the aromatic carbons (three CH and two quaternary).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 150.20.

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis provides insight into the preparation of related analogs. A logical and robust synthetic route can be proposed based on well-established transformations of the indole scaffold.[9]

Proposed Synthetic Pathway

A plausible synthesis begins with a commercially available substituted indole, such as indole-5-carboxylic acid or its ester. This approach involves two key reductive steps.

Step-by-Step Protocol:

-

Reduction of Carboxylic Acid/Ester: The carbonyl group of indole-5-carboxylic acid (or its methyl ester) is reduced to a primary alcohol.

-

Rationale: This transformation is efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether). This choice is standard for converting carboxylic acids or esters to alcohols without affecting the indole ring.

-

-

Reduction of the Indole Ring: The resulting (1H-indol-5-yl)methanol is then selectively reduced at the 2,3-double bond to yield the final indoline product.

-

Rationale: The reduction of the indole nucleus to an indoline can be challenging but is achievable with specific reagents. A common method involves using triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[9] This method is often preferred for its mild conditions and functional group tolerance compared to catalytic hydrogenation, which might risk over-reduction or hydrogenolysis of the benzylic alcohol.

-

Caption: Proposed two-step synthetic route to this compound.

Key Chemical Reactivity

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

-

N-H Reactivity: The secondary amine is nucleophilic and can undergo a variety of reactions such as N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), and sulfonylation. This allows for the introduction of diverse substituents to modulate properties like solubility, lipophilicity, and target engagement.[10]

-

O-H Reactivity: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

-

Aromatic Ring Reactivity: The benzene portion of the indoline ring is electron-rich and can undergo electrophilic aromatic substitution, although it is less reactive than the parent indole.[11]

Applications in Drug Discovery

This compound is a quintessential building block for generating libraries of compounds for high-throughput screening or for use in fragment-based lead discovery (FBLD). Its relatively low molecular weight (149.19 g/mol ) and dual functionality make it an ideal starting point for creating more complex molecules with drug-like properties.[7]

The indoline core itself has been identified as a key scaffold for targeting a range of biological systems.[1][2] By using this compound, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel indoline derivatives in various therapeutic areas.

Caption: Elaboration of this compound into diverse compound libraries for various therapeutic targets.

Safety and Handling

Proper handling of all research chemicals is paramount to ensuring laboratory safety. Based on available safety data for indoline and its derivatives, the following precautions should be observed.[12][13]

| Hazard Information | GHS Classification | Precautionary Measures |

| Pictogram | GHS07 (Exclamation Mark) | - |

| Signal Word | Warning | - |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Table data is a composite based on information for indoline and related structures and should be confirmed with the supplier-specific Safety Data Sheet (SDS).[12][13]

Recommended Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[6][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound (CAS 1314932-69-8) is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its stable indoline core, combined with strategically placed functional handles, provides a robust platform for the design and synthesis of novel, biologically active compounds. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, will empower scientists to fully leverage its potential in the development of next-generation therapeutics.

References

-

Convergent Synthesis of Functionalized Indolines from Alkyl Aryl Tertiary Amines and Diazoesters via Visible Light-Driven [4 + 1]-Annulation Approach. ACS Publications. Available from: [Link]

-

Convergent Synthesis of Functionalized Indolines from Alkyl Aryl Tertiary Amines and Diazoesters via Visible Light-Driven [4 + 1]-Annulation Approach. Organic Letters. Available from: [Link]

-

Convergent Synthesis of Functionalized Indolines from Alkyl Aryl Tertiary Amines and Diazoesters via Visible Light-Driven [4 + 1]. ACS Publications. Available from: [Link]

-

Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. Available from: [Link]

-

Synthesis of indolines. Organic Chemistry Portal. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available from: [Link]

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available from: [Link]

-

Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. Available from: [Link]

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews. Available from: [Link]

-

INDOLINE MSDS. Loba Chemie. Available from: [Link]

-

Indole. Wikipedia. Available from: [Link]

-

(1H-indol-5-yl)methanol. PubChem. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available from: [Link]

-

1314932-69-8. ChemBK. Available from: [Link]

-

C-H Functionalization of indoles and oxindoles through CDC reactions. University of Science and Technology of China. Available from: [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]

-

Umpolung Reactivity of Indole through Gold Catalysis. PMC. Available from: [Link]

-

(5-methyl-1H-indol-3-yl)methanol. PubChem. Available from: [Link]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1314932-69-8 this compound AKSci 1110ES [aksci.com]

- 7. CAS 1314932-69-8 | this compound - Synblock [synblock.com]

- 8. 1314932-69-8|this compound|BLD Pharm [bldpharm.com]

- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Indole - Wikipedia [en.wikipedia.org]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

Chemical and physical properties of "Indolin-5-ylmethanol"

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Indolin-5-ylmethanol, a heterocyclic building block with significant potential in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and prospective applications, grounded in established chemical principles and data from closely related analogues.

Core Molecular Identity and Physicochemical Properties

This compound, with the CAS number 1314932-69-8, is a disubstituted indoline derivative. The indoline scaffold, a saturated analog of indole, imparts a three-dimensional geometry that is often advantageous for creating specific and potent interactions with biological targets.[1] The presence of a hydroxymethyl group at the 5-position provides a crucial handle for synthetic modifications.

Chemical Structure and Identification

-

IUPAC Name: (2,3-Dihydro-1H-indol-5-yl)methanol

-

CAS Number: 1314932-69-8[2]

-

Molecular Formula: C₉H₁₁NO[2]

-

Molecular Weight: 149.19 g/mol [2]

-

SMILES: OCc1ccc2c(c1)CCN2

Physicochemical Data Summary

A summary of key physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, comprehensive experimental determination of properties like melting and boiling points is not widely published.

| Property | Value/Information | Source(s) |

| Molecular Weight | 149.19 g/mol | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Purity (Typical) | ≥95% to ≥98% | [2] |

| Appearance | Not specified in literature; likely an off-white to yellow solid based on related compounds. | Inferred |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents is anticipated. | Inferred |

| Storage | Store in a cool, dry, dark place. Recommended storage temperature is 2-8°C. | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Reduction of the indole ring: The aromatic indole ring of methyl indole-5-carboxylate is selectively reduced to the corresponding indoline.

-

Reduction of the ester: The methyl ester group of methyl indoline-5-carboxylate is reduced to the primary alcohol, yielding this compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl Indoline-5-carboxylate

This procedure is adapted from a known method for the reduction of indole-5-carboxylic acid esters.[4]

-

To a solution of methyl 1H-indole-5-carboxylate (1 equivalent) in acetic acid, add sodium cyanoborohydride (3 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This is a standard lithium aluminum hydride reduction of an ester to an alcohol.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl indoline-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by flash column chromatography.

Spectroscopic and Analytical Characterization

While specific, published spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds. Commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Three protons on the benzene ring are expected, likely appearing as a singlet and two doublets in the region of δ 6.5-7.2 ppm.

-

Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.7 ppm.

-

Indoline Protons (CH₂CH₂N): Two triplets are anticipated for the two methylene groups of the indoline ring, typically in the regions of δ 3.0-3.2 ppm and δ 3.5-3.7 ppm.

-

NH Proton: A broad singlet is expected for the amine proton, the chemical shift of which can be variable.

-

OH Proton: A broad singlet or a triplet, depending on coupling, is expected for the alcohol proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm).

-

Hydroxymethyl Carbon (CH₂OH): A signal around δ 65 ppm is anticipated.

-

Indoline Carbons (CH₂CH₂N): Two signals for the methylene carbons are expected in the range of δ 30-50 ppm.

-

Mass Spectrometry (MS)

-

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 150.11.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol hydroxyl group.

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

-

C=C Stretches: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region for the primary alcohol C-O bond.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present: the secondary amine of the indoline ring and the primary alcohol of the hydroxymethyl substituent.

Reactivity of the Indoline Moiety

-

N-Functionalization: The secondary amine is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce substituents at the N-1 position. This is a common strategy in drug design to modulate the compound's properties.

-

Oxidation: The indoline ring can be oxidized back to the corresponding indole. This can be a consideration for the long-term stability of the compound, especially in the presence of oxidizing agents.

Reactivity of the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid).

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, providing another point for structural modification.

-

Conversion to Halides: The alcohol can be converted to the corresponding halide (e.g., using SOCl₂ or PBr₃), which can then be used in nucleophilic substitution reactions to introduce a wide range of other functional groups.

Diagram of Key Reactivity Pathways

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] Its non-planar, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets compared to its flat, aromatic indole counterpart.

While specific applications of this compound are not extensively documented in patents or the scientific literature, its structure makes it a valuable building block for the synthesis of more complex molecules with therapeutic potential. The indoline core is a key feature in a number of approved drugs and clinical candidates.[5]

Potential as a Scaffold in Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to target the ATP-binding site. The indoline nucleus can serve as a core structure, and the functional groups of this compound provide ideal attachment points for side chains designed to interact with specific regions of the kinase, such as the hinge region. The amino group at the 1-position and the hydroxyl group at the 5-position can be functionalized to optimize potency and selectivity.

Role in the Development of Anti-inflammatory Agents

Recent research has highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways.[6][7] this compound could serve as a starting point for the synthesis of novel anti-inflammatory agents based on this scaffold.

Intermediate for Other Biologically Active Compounds

The versatile reactivity of this compound allows for its incorporation into a wide range of larger, more complex molecules. The indoline framework is found in compounds with anti-cancer, anti-hypertensive, and other pharmacological properties.

Safety, Handling, and Storage

Hazard Identification

Based on information from suppliers, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The following hazard statements are associated with this compound:

Precautionary Measures

Standard laboratory safety precautions should be taken when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]

-

The recommended storage temperature is 2-8°C.[3]

-

The compound should be stored away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its three-dimensional indoline core, combined with the reactive handles of the secondary amine and primary alcohol, provides a rich platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is not abundant in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related structures. As the importance of the indoline scaffold in drug development continues to grow, compounds like this compound are poised to play a significant role in the creation of the next generation of therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773458, (1H-indol-5-yl)methanol. Retrieved from [Link]

-

BLD Pharm. (n.d.). 1314932-69-8|this compound. Retrieved from [Link]

- Leyan. (2022). Certificate of Analysis: (1H-Indol-5-yl)methanol.

- Gassman, P. G., & van Bergen, T. J. (1973).

- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

- Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.

-

PubMed. (n.d.). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Retrieved from [Link]

- ResearchGate. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY.

- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942224, (5-methyl-1H-indol-3-yl)methanol. Retrieved from [Link]

- Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14456-14480.

- International Journal of Pharmacy & Therapeutics. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY.

- MDPI. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- ResearchGate. (2022).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 1314932-69-8 | this compound - Synblock [synblock.com]

- 3. 1314932-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic deployment of Indolin-5-ylmethanol in Modern Organic Synthesis: A Technical Guide for Drug Development Professionals

Foreword: Beyond a Building Block, a Strategic Linchpin

In the landscape of contemporary drug discovery, the indoline scaffold represents a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1] Its unique three-dimensional architecture, which combines an aromatic ring with a non-planar five-membered nitrogen-containing ring, offers a versatile platform for interacting with biological targets.[1] Within this esteemed family of heterocycles, indolin-5-ylmethanol emerges not merely as another starting material, but as a strategic linchpin for the synthesis of complex molecular entities. This guide provides an in-depth technical overview of the synthesis and synthetic utility of this compound, grounded in established chemical principles and supported by practical, field-proven insights. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.

Physicochemical Properties and Handling

This compound, with the CAS number 1314932-69-8, is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1314932-69-8 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Solid | |

| Storage | 2-8°C, in a dry, sealed place |

Safety and Handling: this compound should be handled with standard laboratory precautions. It may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis of this compound: A Multi-Step Approach

A reliable and scalable synthesis of this compound can be achieved through a three-step sequence starting from the commercially available indole-5-carboxylic acid. This pathway involves esterification, reduction of the ester to the corresponding alcohol, and subsequent reduction of the indole ring to the indoline.

Figure 1: A three-step synthetic pathway to this compound.

Step 1: Esterification of Indole-5-carboxylic Acid

The initial step involves the conversion of indole-5-carboxylic acid to its methyl ester. This is a standard Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid.

Protocol 1: Synthesis of Methyl Indole-5-carboxylate

-

To a solution of indole-5-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl indole-5-carboxylate.

Step 2: Reduction of Methyl Indole-5-carboxylate to (1H-indol-5-yl)methanol

The reduction of the ester to the primary alcohol is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).[2][3][4]

Protocol 2: Synthesis of (1H-indol-5-yl)methanol

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) at 0 °C under an inert atmosphere, add a solution of methyl indole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield (1H-indol-5-yl)methanol.

Step 3: Catalytic Hydrogenation of (1H-indol-5-yl)methanol to this compound

The final step is the selective reduction of the indole's pyrrole ring to an indoline. A heterogeneous catalytic hydrogenation is an environmentally benign and effective method for this transformation.[5]

Protocol 3: Synthesis of this compound

-

In a hydrogenation vessel, combine (1H-indol-5-yl)methanol (1.0 eq), platinum on carbon (10 wt. %), and p-toluenesulfonic acid (0.2 eq) in water (0.1 M).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to provide this compound.

Key Synthetic Transformations of this compound

The synthetic utility of this compound lies in the reactivity of its two key functional groups: the secondary amine of the indoline ring and the primary hydroxyl group. The nitrogen is often protected to prevent side reactions during transformations of the hydroxyl group.

Figure 2: Key synthetic transformations of N-protected this compound.

N-Protection of the Indoline Nitrogen

To facilitate selective reactions at the hydroxyl group, the indoline nitrogen is typically protected. Common protecting groups include tert-butoxycarbonyl (Boc) and acetyl (Ac).

Protocol 4: N-Boc Protection of this compound

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate.

Oxidation to Indoline-5-carbaldehyde

The primary alcohol of N-protected this compound can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. The Swern oxidation is a particularly effective method that avoids the use of heavy metals.[6][7][8]

Protocol 5: Swern Oxidation to N-Boc-indoline-5-carbaldehyde

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.5 M) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.5 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of N-Boc-indolin-5-ylmethanol (1.0 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain tert-butyl 5-formylindoline-1-carboxylate.

Conversion to 5-(Chloromethyl)indoline

The hydroxyl group can be converted to a chloromethyl group, a versatile electrophile for subsequent C-C bond-forming reactions. This transformation can be achieved using thionyl chloride or under Appel reaction conditions.

Protocol 6: Chlorination using Thionyl Chloride

-

To a solution of N-Boc-indolin-5-ylmethanol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 5-(chloromethyl)indoline-1-carboxylate.

Esterification of the Hydroxyl Group

The primary alcohol can be readily esterified with various acyl chlorides or carboxylic acids (using a coupling agent) to introduce a wide range of functional groups.

Protocol 7: Esterification with an Acyl Chloride

-

To a solution of N-Boc-indolin-5-ylmethanol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study of LSD1 Inhibitors

The derivatives of this compound are valuable intermediates in the synthesis of pharmacologically active compounds. For instance, indoline-5-carbaldehyde is a key precursor for the synthesis of potent and selective Lysine Specific Demethylase 1 (LSD1) inhibitors, which are being investigated as potential anti-cancer agents.[9] The synthesis of such inhibitors often involves a reductive amination step.

Figure 3: Reductive amination of N-Boc-indoline-5-carbaldehyde to form an LSD1 inhibitor precursor.

Protocol 8: Reductive Amination to form an LSD1 Inhibitor Precursor

-

To a solution of tert-butyl 5-formylindoline-1-carboxylate (1.0 eq) and cyclopropanamine (1.2 eq) in dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with a saturated solution of sodium bicarbonate and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-Boc-protected indolin-5-yl-cyclopropanamine derivative.

This intermediate can then be further elaborated to afford a range of potent LSD1 inhibitors.

Conclusion

This compound is a highly versatile and strategically important starting material in organic synthesis, particularly for the construction of bioactive molecules. Its synthesis from readily available precursors is straightforward, and its functional handles can be selectively manipulated to introduce a wide array of chemical diversity. The protocols outlined in this guide provide a robust framework for the utilization of this compound and its derivatives in drug discovery and development programs. As the demand for novel therapeutics continues to grow, the strategic application of such "privileged" building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

-

Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 61. [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 3, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved January 3, 2026, from [Link]

- WO2012131710A2 - Novel process for the synthesis of indoline derivatives. (2012).

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved January 3, 2026, from [Link]

-

Wang, Y., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(7), 5586-5601. [Link]

-

Borah, A. J., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(20), 5552-5555. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved January 3, 2026, from [Link]

-

Vanevic, C., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]

-

Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds?[Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 3, 2026, from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Lu, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1369. [Link]

Sources

- 1. Swern Oxidation [organic-chemistry.org]

- 2. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Indolin-5-ylmethanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolin-5-ylmethanol, a key heterocyclic building block, holds a subtle yet significant position in the landscape of medicinal chemistry and drug discovery. While not a household name in the pharmacopoeia, its structural motif is a crucial component in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, from its inferred historical origins and logical synthetic pathways to its contemporary applications as a pivotal intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers and scientists in the field, offering not only a retrospective look at this compound but also practical, field-proven insights into its synthesis and utility.

Introduction: The Unseen Scaffolding of Drug Discovery

The indoline nucleus, a saturated derivative of indole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its three-dimensional structure and ability to engage in various biological interactions make it a desirable core for the design of novel therapeutic agents. This compound (CAS No. 1314932-69-8) represents a functionalized variant of this core, offering a reactive hydroxylmethyl group at the 5-position.[3][4] This functional handle is instrumental for chemists, providing a strategic point for molecular elaboration and the construction of more complex architectures. While the discovery of this specific molecule is not marked by a singular, seminal publication, its emergence is intrinsically linked to the advancement of powerful synthetic methodologies, particularly the advent of potent reducing agents in the mid-20th century.

A Historical Perspective: An Inferred Discovery

The direct history of this compound's first synthesis is not explicitly documented in a landmark paper. Its discovery can be inferred to have occurred as a logical consequence of the broader exploration of indole and indoline chemistry, driven by the quest for new pharmaceuticals. The development and popularization of Lithium Aluminium Hydride (LiAlH4) in the late 1940s by Finholt, Bond, and Schlesinger was a watershed moment in organic synthesis.[5][6] This reagent provided a robust and efficient method for the reduction of carboxylic acids and their derivatives to primary alcohols.[7]

Given the interest in functionalized indoles and indolines for their biological activities, it is highly probable that this compound was first synthesized in a research laboratory through the LiAlH4 reduction of a suitable precursor, such as indole-5-carboxylic acid or its corresponding ester. This transformation would have been a straightforward application of a powerful new tool in the synthetic chemist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1314932-69-8 | [3] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | Solid (Typical) | |

| Storage | Dry, sealed place | [3] |

Characterization of this compound is typically achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.[3][4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most reliably achieved through the reduction of a readily available starting material, Indole-5-carboxylic acid. The following protocol is a representative, field-proven method based on established chemical principles for Lithium Aluminium Hydride reductions.

Reaction Scheme

Caption: Synthesis of this compound via LAH reduction.

Experimental Protocol

Materials:

-

Indole-5-carboxylic acid

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Silica Gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas (Nitrogen or Argon).

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminium Hydride (1.5 - 2.0 equivalents) at 0 °C (ice bath).

-

Substrate Addition: A solution of Indole-5-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching (Fieser work-up): The reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

-

'x' mL of 15% aqueous NaOH solution

-

'3x' mL of water

-

-

Work-up: The resulting granular precipitate is filtered off and washed with THF or Ethyl Acetate. The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford pure this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere: Lithium Aluminium Hydride is highly reactive with water and moisture, necessitating the use of an inert atmosphere and anhydrous solvents to prevent its decomposition and ensure a safe reaction.[5]

-

Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete reduction of both the carboxylic acid and the indole ring to the corresponding indoline.

-

Controlled Addition at 0 °C: The reaction of LiAlH₄ with the carboxylic acid is highly exothermic. Slow, controlled addition at low temperature is crucial to manage the reaction rate and prevent dangerous temperature increases.

-

Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The hydroxylmethyl group provides a convenient attachment point for various functional groups and pharmacophores.

A Key Building Block for Silodosin

While not a direct precursor in all patented syntheses, the indoline core with functionalization at the 5-position is a key structural feature of Silodosin, a selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[8] The synthesis of Silodosin involves the construction of a complex side chain at the 5-position of the indoline ring.[9] this compound represents a foundational starting point from which this side chain can be elaborated through a series of synthetic transformations.

Caption: Role of this compound as a precursor to Silodosin.

A Scaffold for Diverse Bioactive Molecules

The indoline scaffold is present in a wide array of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][10] this compound serves as a valuable starting material for the synthesis of libraries of 5-substituted indoline derivatives, enabling medicinal chemists to explore the structure-activity relationships (SAR) of this important class of compounds. The hydroxyl group can be easily converted to other functional groups such as halides, amines, or ethers, providing access to a wide range of chemical diversity.

Conclusion

This compound, while not a widely recognized therapeutic agent in its own right, is a cornerstone intermediate in the synthesis of complex and important pharmaceuticals. Its history is intertwined with the development of modern synthetic chemistry, and its utility continues to be demonstrated in contemporary drug discovery programs. This guide has provided a comprehensive overview of its inferred discovery, a detailed and practical synthetic protocol, and an insight into its applications. For the research scientist and drug development professional, a thorough understanding of such key building blocks is essential for the design and execution of innovative and efficient synthetic strategies.

References

- WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents.

-

Synthesis of indolines - European Patent Office - EP 0054892 B1. Available at: [Link]

-

Indoline compound and process for producing the same - Patent US-7834193-B2. Available at: [Link]

-

An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol. Available at: [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]

- US4673749A - Process for producing an indoline - Google Patents.

- US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents.

-

Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

(1H-indol-5-yl)methanol | C9H9NO | CID 2773458 - PubChem. Available at: [Link]

-

Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Available at: [Link]

-

Strategies for the Synthesis of Bioactive Molecules - Neil Garg - Grantome. Available at: [Link]

-

Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes - Biological and Molecular Chemistry. Available at: [Link]

-

Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and biological activities of some indoline derivatives - ResearchGate. Available at: [Link]

-

Biomedical Importance of Indoles - PMC - NIH. Available at: [Link]

-

An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies - ResearchGate. Available at: [Link]

-

Reduction of carboxylic acids by LiAlH4 - Chemistry Stack Exchange. Available at: [Link]

-

Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC - NIH. Available at: [Link]

-

12.8: Conversion of carboxylic acids to alcohols using LiAlH4 - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1314932-69-8 | this compound - Synblock [synblock.com]

- 4. 1314932-69-8|this compound|BLD Pharm [bldpharm.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Indoline compound and process for producing the same - Patent US-7834193-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 10. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Conformational Analysis of Indolin-5-ylmethanol

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Indolin-5-ylmethanol, a substituted indoline, represents a core heterocyclic scaffold with significant potential in medicinal chemistry. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for the rational design of novel therapeutics. This guide provides a comprehensive analysis of this compound, integrating theoretical principles with practical experimental considerations. We will explore the nuanced conformational landscape of the indoline ring system, the rotational freedom of the hydroxymethyl substituent, and the resulting spectroscopic signatures. Furthermore, a detailed, field-proven synthetic protocol is presented, underscoring the causality behind experimental choices to ensure reproducibility and purity. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of indoline-based compounds.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds. Its non-planar, saturated five-membered ring fused to a benzene ring imparts specific stereochemical properties that are often crucial for molecular recognition by biological targets. Unlike its aromatic counterpart, indole, the indoline structure introduces conformational flexibility, which can be strategically exploited to optimize ligand-receptor interactions.

This compound, specifically, incorporates a hydroxymethyl group at the 5-position of the indoline ring. This functionalization provides a key hydrogen-bonding moiety and a potential point for further chemical modification, making it an attractive building block for combinatorial library synthesis and lead optimization. A precise understanding of its structural and conformational behavior is therefore not merely academic but a critical prerequisite for its effective utilization in drug design.

Structural and Conformational Analysis

The overall conformation of this compound is determined by the interplay between the puckering of the dihydro-pyrrole ring and the rotational freedom of the C5-CH₂OH bond and the C-O bond within the hydroxymethyl group.

The Indoline Ring: A Non-Planar Entity

The five-membered ring of the indoline core is not planar. It adopts an envelope or twisted-envelope conformation to relieve ring strain. The nitrogen atom (N-1) and the C-2 and C-3 atoms are sp³ hybridized, leading to a puckered structure. The degree of puckering and the specific conformation (e.g., C2-endo, C3-endo) can be influenced by substituents and intermolecular interactions in the solid state.

Computational studies on related indoline derivatives suggest that the energy barrier between different puckered conformations is relatively low, allowing for dynamic conformational equilibria in solution.[1] The specific preferred conformation of this compound in a given environment will be a balance of minimizing steric hindrance and optimizing electronic interactions.

Rotational Freedom of the Hydroxymethyl Substituent

The hydroxymethyl group at the C-5 position introduces two key rotational degrees of freedom:

-

Rotation around the C5-C(methanol) bond: The rotation of the hydroxymethyl group relative to the plane of the benzene ring is a critical conformational parameter. Studies on benzyl alcohol and related structures have shown that the rotational barrier is influenced by electronic and steric effects.[2][3][4] For this compound, the lowest energy conformation is expected to have the C-O bond of the methanol group lying in or near the plane of the benzene ring to maximize conjugation and minimize steric clashes with the adjacent C4-H and C6-H protons.

-

Rotation around the C(methanol)-O bond: The hydroxyl proton can rotate around the C-O bond. The barrier to this rotation in methanol itself is relatively low.[5][6][7] In this compound, this rotation will be influenced by potential intramolecular hydrogen bonding with the indoline nitrogen or intermolecular hydrogen bonding in solution or the solid state.

The interplay of these rotational freedoms, combined with the ring puckering, defines the conformational landscape of the molecule.

Logical Flow of Conformational Analysis

Caption: Logical workflow for determining the overall conformation of this compound.

Spectroscopic Characterization: A Predictive Approach

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, aliphatic, and hydroxyl protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| N-H | ~3.5-4.5 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration due to hydrogen bonding. |

| H-7 | ~6.9-7.1 | Doublet | ~7.5-8.0 | Aromatic proton ortho to the nitrogen, showing coupling to H-6. |

| H-6 | ~6.6-6.8 | Doublet of Doublets | J(H6-H7) ≈ 7.5-8.0, J(H6-H4) ≈ 1.5-2.0 | Aromatic proton coupled to both H-7 (ortho) and H-4 (meta). |

| H-4 | ~6.8-7.0 | Singlet or narrow doublet | J(H4-H6) ≈ 1.5-2.0 | Aromatic proton with weak meta-coupling to H-6. |

| -CH₂OH (methylene) | ~4.5-4.7 | Singlet or Doublet | J(CH₂-OH) ≈ 5.0-6.0 | Benzylic protons, deshielded by the aromatic ring and the oxygen atom. May show coupling to the hydroxyl proton depending on the solvent and temperature. |

| -CH₂OH (hydroxyl) | ~1.5-2.5 | Triplet or Broad Singlet | J(OH-CH₂) ≈ 5.0-6.0 | Chemical shift and multiplicity are solvent and concentration dependent. |

| H-2 (methylene) | ~3.5-3.7 | Triplet | ~8.0-8.5 | Aliphatic protons adjacent to the nitrogen. |

| H-3 (methylene) | ~2.9-3.1 | Triplet | ~8.0-8.5 | Aliphatic protons adjacent to the aromatic ring. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information for structural confirmation.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C-7a | ~150-155 | Aromatic carbon at the ring junction, deshielded by the nitrogen. |

| C-3a | ~130-135 | Aromatic carbon at the other ring junction. |

| C-5 | ~135-140 | Aromatic carbon bearing the hydroxymethyl group. |

| C-7 | ~125-130 | Aromatic methine carbon. |

| C-4 | ~120-125 | Aromatic methine carbon. |

| C-6 | ~110-115 | Aromatic methine carbon. |

| -CH₂OH | ~60-65 | Aliphatic carbon of the hydroxymethyl group. |

| C-2 | ~45-50 | Aliphatic carbon adjacent to the nitrogen. |

| C-3 | ~30-35 | Aliphatic carbon adjacent to the aromatic ring. |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step reduction of commercially available indole-5-carboxylic acid. This approach is robust and avoids the use of harsh or difficult-to-handle reagents.

Synthetic Strategy

The overall strategy involves:

-

Reduction of the indole ring: Selective reduction of the 2,3-double bond of indole-5-carboxylic acid to yield indoline-5-carboxylic acid.

-

Reduction of the carboxylic acid: Conversion of the carboxylic acid functionality to the corresponding primary alcohol.

Caption: Two-step synthesis of this compound from indole-5-carboxylic acid.

Step 1: Synthesis of Indoline-5-carboxylic Acid

Rationale: The reduction of the indole ring can be challenging as the aromatic system is relatively stable. A common and effective method is the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid.[17] This reagent is a milder reducing agent than sodium borohydride and is selective for the reduction of iminium ions, which are formed in situ from the protonated indole. Acetic acid serves as both the solvent and the proton source.

Procedure:

-

To a solution of indole-5-carboxylic acid (1.0 eq.) in glacial acetic acid, add sodium cyanoborohydride (3.0 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude indoline-5-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Rationale: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. Anhydrous tetrahydrofuran (THF) is a suitable solvent.

Procedure:

-

To a suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of crude indoline-5-carboxylic acid (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Conclusion